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CAS No.: 189064-08-2

Cat. No.: B573502 Get Quote

Executive Summary
The tumor suppressor protein p16INK4a is a critical regulator of the cell cycle, functioning as a

specific inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3] Loss of p16 function

is a hallmark of many cancers, leading to uncontrolled proliferation. This guide provides an in-

depth analysis of the synthetic peptide corresponding to residues 84-103 of p16.[4] This 20-

amino acid fragment represents the functional "hotspot" of the protein, capable of mimicking

the full-length tumor suppressor's activity. We explore its molecular mechanism, critical

residues (SAR), and the peptidomimetic strategies—such as retro-inverso isomerization and

TAT-fusion—required to translate this biological insight into a viable therapeutic tool.

Molecular Architecture & Mechanism of Action
The Native Context: Ankyrin Repeats
Full-length p16 is composed of four ankyrin repeats. Fragment 84-103 corresponds specifically

to the third ankyrin repeat. Structural studies indicate that this region is essential for the

interface between p16 and CDK4.

Mechanism: Unlike p21 or p27, which bind the CDK-cyclin complex, p16 (and by extension,

fragment 84-103) binds directly to the CDK4/6 catalytic subunit. This binding induces a

conformational change that:
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Distorts the ATP-binding cleft (specifically affecting the orientation of the N- and C-terminal

lobes).

Prevents the recruitment of Cyclin D.

Ultimately inhibits the phosphorylation of the Retinoblastoma protein (pRb).

Signaling Pathway Visualization
The following diagram illustrates the canonical pathway where p16 (or the 84-103 mimetic)

exerts its inhibitory control.
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Figure 1: The p16-CDK4-Rb axis.[1][4][5][6] The 84-103 peptide mimics p16, blocking CDK4

activation and maintaining Rb in its growth-suppressive state.

Structure-Activity Relationship (SAR) Analysis
The efficacy of the 84-103 fragment relies on specific hydrophobic interactions and the

maintenance of a helix-turn-helix secondary structure.

Sequence and Critical Residues
Native Sequence (Human p16 84-103): Asp-Ala-Ala-Arg-Glu-Gly-Phe-Leu-Asp-Thr-Leu-Val-

Val-Leu-His-Arg-Ala-Gly-Ala-Arg

Alanine scanning mutagenesis (Fåhraeus et al.) revealed that the hydrophobic core is non-

negotiable for CDK4 binding.

SAR Data Summary
The following table summarizes the impact of specific residue mutations on CDK4 inhibitory

potency (IC50) relative to the wild-type (WT) peptide.
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Residue Position Amino Acid
Mutation Effect
(Alanine Scan)

Structural Role

84-86 D-A-A Minimal effect
N-terminal cap;

solvent exposed.

87 Arg
Moderate loss of

potency

Charge interaction

surface.

90 Phe (F)
Complete loss of

activity

Critical Hydrophobic

Anchor. Buries into

CDK4 cleft.

91 Leu (L)
Significant loss of

activity

Critical Hydrophobic

Anchor. Stabilizes

interface.

92 Asp (D)
Variable (Context

dependent)

Often mutated to Ala

in optimized mimetics

to increase helicity.

93 Thr (T) Moderate loss
Hydrogen bonding

capability.

96 Val (V) Moderate loss Hydrophobic packing.

98-103 C-Term Minimal effect

C-terminal tail;

amenable to fusion

(e.g., TAT).

Conformational Constraints
Helicity is Vital: The native fragment forms a helix-turn-helix. In isolation, short peptides tend

to be random coils in solution.

Optimization: Introduction of conformational constraints (e.g., stapling or cyclization) or using

helix-promoting solvents (TFE) in assays often improves binding affinity by pre-organizing

the peptide into its bioactive conformation.

Peptide Optimization & Drug Design
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To transition from a biochemical tool to a therapeutic candidate, two major hurdles must be

overcome: proteolytic stability and cell permeability.

The Retro-Inverso Strategy
Native L-peptides are rapidly degraded by serum proteases.[7] The Retro-Inverso (RI)

approach involves:

Inverso: Using D-amino acids (enantiomers) instead of L-amino acids.

Retro: Reversing the peptide sequence.

Result: The side-chain topology of the RI peptide in 3D space mimics the native L-peptide,

allowing it to bind the target (CDK4), but the peptide bond backbone is unrecognizable to

proteases.

Native: N -> C (L-amino acids)

Retro-Inverso: C -> N (D-amino acids)

The "Trojan" Fusion (TAT)
The p16 fragment is not naturally cell-permeable. It is typically fused to a Cell-Penetrating

Peptide (CPP), such as the HIV-1 TAT sequence or Penetratin (Antennapedia).

Optimized Lead Candidate Structure: [D-Arg-D-Arg-D-Arg-D-Gln-D-Arg-D-Arg-D-Lys-D-Lys-D-

Arg] - [Linker] - [RI-p16(84-103)] (TAT Sequence for entry) + (Active Warhead)

Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: Quantify the ability of the peptide to inhibit CDK4-mediated phosphorylation of Rb.

Protocol:

Reagent Prep:

Enzyme: Recombinant CDK4/Cyclin D1 complex (active).
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Substrate: Recombinant Rb fragment (residues 773-928) or full-length GST-Rb.

Inhibitor: Serial dilutions of p16(84-103) peptide (0.1 µM to 100 µM).

ATP: [γ-32P]ATP or fluorescent ATP analog.

Reaction:

Mix Enzyme + Peptide in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

DTT). Incubate 15 min at 30°C (Pre-incubation is critical for allosteric inhibitors).

Add Substrate and ATP to initiate.

Incubate 30 min at 30°C.

Detection:

Terminate with SDS-Sample buffer.

Run SDS-PAGE.[8]

Perform Autoradiography (if 32P) or Western Blot (using anti-phospho-Rb Ser780

antibody).

Analysis:

Quantify band intensity. Plot % Inhibition vs. Log[Peptide]. Determine IC50.

Cell Cycle Analysis (FACS)
Objective: Validate G1 arrest in live cells (Functional Bioassay).

Protocol:

Seeding: Plate Rb-positive cells (e.g., MCF-7) and Rb-negative control cells (e.g., Saos-2).

Treatment: Treat with TAT-p16(84-103) peptide (10-50 µM) for 24 hours.

Control: Scrambled TAT-peptide.
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Fixation: Harvest cells, wash in PBS, fix in 70% cold ethanol (-20°C, overnight).

Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A.

Flow Cytometry: Analyze DNA content.

Success Criteria: Significant increase in G1 peak (2N DNA) and decrease in S-phase

fraction compared to control.

Experimental Workflow Diagram
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Figure 2: Standard workflow from peptide synthesis to biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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